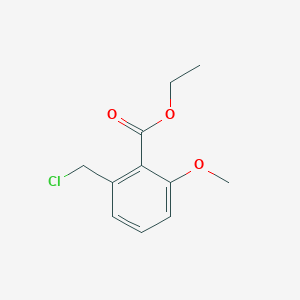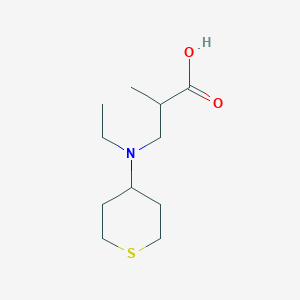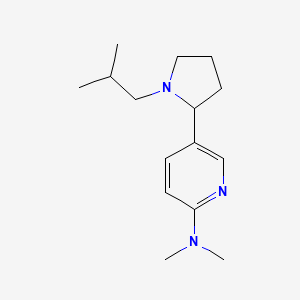
5-(1-Isobutylpyrrolidin-2-yl)-N,N-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Isobutylpyrrolidin-2-yl)-N,N-dimethylpyridin-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to a pyridine ring, with additional isobutyl and dimethylamine groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isobutylpyrrolidin-2-yl)-N,N-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with isobutyl bromide, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The final step involves the dimethylation of the amine group using dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, often involving catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
5-(1-Isobutylpyrrolidin-2-yl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(1-Isobutylpyrrolidin-2-yl)-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1-Isobutylpyrrolidin-2-yl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
1-Isobutyl-5-(2-pyrrolidinyl)-1H-pyrazole: Shares a similar pyrrolidine structure but with a pyrazole ring instead of pyridine.
N,N-Dimethyl-2-pyridinamine: Lacks the isobutyl and pyrrolidine groups, making it less complex.
Isobutylpyrrolidine: Contains the pyrrolidine and isobutyl groups but lacks the pyridine and dimethylamine components.
Uniqueness
5-(1-Isobutylpyrrolidin-2-yl)-N,N-dimethylpyridin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C15H25N3 |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N,N-dimethyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C15H25N3/c1-12(2)11-18-9-5-6-14(18)13-7-8-15(16-10-13)17(3)4/h7-8,10,12,14H,5-6,9,11H2,1-4H3 |
InChI Key |
PHBDWPRYOISTIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCC1C2=CN=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Fluorobicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B15231284.png)
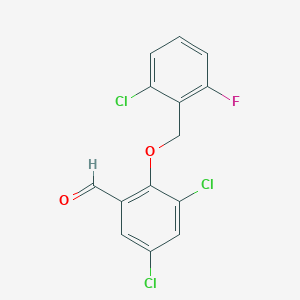

![Tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15231300.png)
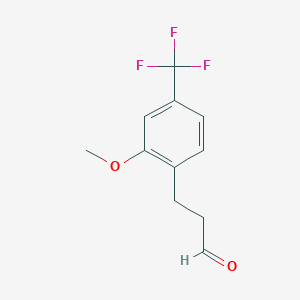
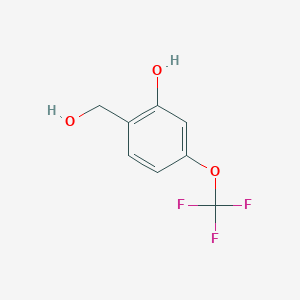

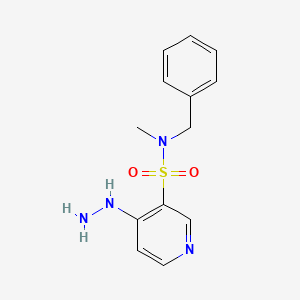

![rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol](/img/structure/B15231358.png)
